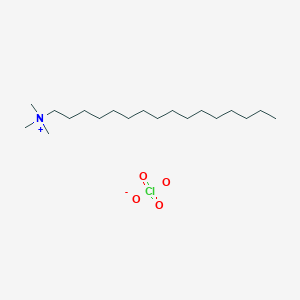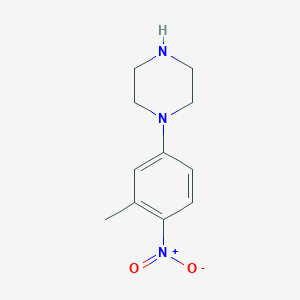
Perclorato de hexadeciltrimetilamonio
Descripción general
Descripción
Hexadecyltrimethylammonium Perchlorate, also known as cetyltrimethylammonium perchlorate, is a chemical compound with the molecular formula C19H42ClNO4 . Its molecular weight is 384.0 .
Physical And Chemical Properties Analysis
Hexadecyltrimethylammonium Perchlorate is a solid at 20 degrees Celsius . It is white to almost white in color and appears as a powder or crystal . It is soluble in hot methanol .Aplicaciones Científicas De Investigación
Estudios de solubilidad y solvatación
La solubilidad del HTAP en propan-2-ol y sus mezclas con agua se ha determinado utilizando el método de saturación isotérmica. Esta investigación ayuda a comprender las características termodinámicas de la disolución y la solvatación del HTAP a varias temperaturas .
Titulación por precipitación
En química analítica, el HTAP se puede utilizar en métodos de titulación por precipitación para el perclorato, con detección potenciométrica del punto final. Esta aplicación ofrece una alternativa más sensible a las titulaciones que se realizan comúnmente con cloruro de tetrafenilarsonio .
Síntesis de nanopartículas
El HTAP se ha utilizado en la síntesis de nanopartículas (NPs), como nanopartículas de plata (AgNPs), actuando como agente de recubrimiento para estabilizar las NPs durante el proceso de síntesis .
Mecanismo De Acción
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Hexadecyltrimethylammonium Perchlorate plays a significant role in biochemical reactions due to its cationic nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to form complexes with anionic detergents like sodium dodecyl sulfate (SDS), which can neutralize its activity . This interaction is crucial in biochemical assays where the presence of anionic detergents can affect the outcome of the experiments. Additionally, Hexadecyltrimethylammonium Perchlorate is used in the isolation of high molecular weight DNA from plants, highlighting its importance in molecular biology .
Cellular Effects
Hexadecyltrimethylammonium Perchlorate has notable effects on various cell types and cellular processes. It acts as a cationic detergent, which can disrupt cell membranes and lead to cell lysis . This property is particularly useful in the extraction of nucleic acids and proteins from cells. Furthermore, Hexadecyltrimethylammonium Perchlorate can influence cell signaling pathways, gene expression, and cellular metabolism by altering the cellular environment and interacting with membrane-bound proteins .
Molecular Mechanism
The molecular mechanism of Hexadecyltrimethylammonium Perchlorate involves its interaction with biomolecules at the molecular level. It binds to negatively charged molecules, such as nucleic acids and proteins, through electrostatic interactions . This binding can lead to the inhibition or activation of enzymes, depending on the specific context of the interaction. For example, Hexadecyltrimethylammonium Perchlorate can inhibit the activity of nucleases, thereby protecting DNA from degradation during extraction processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hexadecyltrimethylammonium Perchlorate can change over time. Its stability and degradation are influenced by various factors, including temperature and pH . Studies have shown that Hexadecyltrimethylammonium Perchlorate remains stable under acidic conditions but can degrade over time in alkaline environments . Long-term exposure to Hexadecyltrimethylammonium Perchlorate can lead to changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Hexadecyltrimethylammonium Perchlorate vary with different dosages in animal models. At low doses, it can act as an effective antiseptic agent against bacteria and fungi . At high doses, it can exhibit toxic effects, including skin and eye irritation . Studies have also reported threshold effects, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
Hexadecyltrimethylammonium Perchlorate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes . For instance, it can affect the metabolic flux by altering the levels of metabolites in the cell . Additionally, Hexadecyltrimethylammonium Perchlorate can influence the activity of enzymes involved in the reduction of perchlorate, a process that is crucial for cellular respiration in certain microorganisms .
Transport and Distribution
The transport and distribution of Hexadecyltrimethylammonium Perchlorate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . For example, Hexadecyltrimethylammonium Perchlorate can be transported across cell membranes through active transport mechanisms, leading to its accumulation in specific organelles .
Subcellular Localization
Hexadecyltrimethylammonium Perchlorate exhibits distinct subcellular localization patterns. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its activity and function within the cell. For instance, Hexadecyltrimethylammonium Perchlorate can localize to the nucleus, where it interacts with nucleic acids and influences gene expression .
Propiedades
IUPAC Name |
hexadecyl(trimethyl)azanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42N.ClHO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;2-1(3,4)5/h5-19H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNZYPBRSATHKV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573589 | |
| Record name | N,N,N-Trimethylhexadecan-1-aminium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6941-37-3 | |
| Record name | 6941-37-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12107 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N,N-Trimethylhexadecan-1-aminium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecyltrimethylammonium Perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1339296.png)





![Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester](/img/structure/B1339314.png)


![Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1339322.png)
